molecular formula C26H40O6 B2598213 (16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid CAS No. 1201591-00-5

(16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid

Cat. No. B2598213
CAS RN: 1201591-00-5
M. Wt: 448.6
InChI Key: YXAGJAFSQKHJEB-PKCHZSKFSA-N
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Description

(16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid, commonly known as AIA, is a natural product isolated from the plant Isodon rubescens. It is a diterpenoid compound that has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

The mechanism of action of AIA is not fully understood. However, it has been suggested that AIA may exert its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways. AIA may also induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
AIA has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. AIA has also been found to inhibit the expression of COX-2 and iNOS, which are involved in the production of inflammatory mediators. In cancer cells, AIA has been found to induce apoptosis and inhibit cell proliferation. Additionally, AIA has been found to inhibit the replication of influenza and herpes simplex virus.

Advantages and Limitations for Lab Experiments

AIA has several advantages for lab experiments. It is a natural product that can be synthesized in large quantities, making it readily available for research. AIA has also been found to exhibit various biological activities, making it a promising candidate for further study. However, there are also limitations to using AIA in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of AIA. Further research is needed to fully understand its mechanism of action and its potential use as a therapeutic agent. AIA may also have applications in the development of anti-inflammatory and anti-tumor drugs. Additionally, AIA may have potential as an anti-viral agent for the treatment of influenza and herpes simplex virus. Further studies are needed to explore these potential applications of AIA.
Conclusion:
(16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid is a natural product with various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Its synthesis method has been optimized, making it a viable option for further research. AIA has been found to exhibit its effects through the inhibition of various signaling pathways and the induction of apoptosis. It has potential applications in the development of therapeutic agents for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and its potential applications.

Synthesis Methods

AIA can be synthesized through a multi-step process starting from the natural product ent-kaurene. The first step involves the conversion of ent-kaurene to ent-kaurenoic acid, which is then converted to 19-hydroxy-ent-kaur-16-en-18-oic acid. This compound is then acetylated to yield AIA. The synthesis of AIA has been optimized to improve yield and purity, making it a viable option for further research.

Scientific Research Applications

AIA has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. AIA has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cells. Additionally, AIA has been found to have anti-viral effects against influenza and herpes simplex virus.

properties

IUPAC Name

(1S,4S,5R,9S,10R,13R,14R)-5-(acetyloxymethyl)-9-methyl-14-(2-methylpropanoyloxymethyl)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O6/c1-16(2)22(28)31-14-19-13-25-11-8-21-24(4,20(25)7-6-18(19)12-25)9-5-10-26(21,23(29)30)15-32-17(3)27/h16,18-21H,5-15H2,1-4H3,(H,29,30)/t18-,19+,20+,21+,24+,25+,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAGJAFSQKHJEB-PKCHZSKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1CC23CCC4C(C2CCC1C3)(CCCC4(COC(=O)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CCC[C@@]4(COC(=O)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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